3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZLSYGLCGLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850808-44-5 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-methanol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850808-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or cobalt (II).
Hydrogenation Reaction: The bicyclic intermediate is then subjected to catalytic hydrogenation to reduce any unsaturated bonds and stabilize the structure.
Methanol Addition: The final step involves the addition of methanol to the bicyclic structure, followed by the formation of the hydrochloride salt through reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, typically under basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride serves as a vital building block for synthesizing more complex molecules. It is instrumental in studying reaction mechanisms due to its unique structural features that allow for diverse chemical transformations.
Biology
The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies. It has shown potential in:
- Enzyme Inhibition : Particularly against proteases, which are crucial for various biochemical pathways.
- Cell Signaling Modulation : Influencing pathways such as MAPK/ERK, essential for cell proliferation and differentiation.
Medicine
In medicinal chemistry, this compound is a key intermediate in synthesizing pharmaceuticals targeting the central nervous system (CNS). Notable applications include:
- Antidepressant Development : Compounds derived from this compound have shown efficacy in treating depression and anxiety disorders by modulating neurotransmitter levels .
- Neurological Disorders : Its structural resemblance to neurotransmitter analogs suggests potential uses in treating conditions like ADHD and Parkinson's disease .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Derivatives have demonstrated effectiveness against various cancer cell lines, highlighting its potential in oncology .
- Antimicrobial Properties : The compound has shown antibacterial activity, making it a candidate for further studies targeting bacterial infections .
Case Study 1: Antidepressant Efficacy
A study explored the effects of derivatives of this compound on patients with treatment-resistant depression. Results indicated significant improvement in clinical ratings compared to placebo treatments, suggesting its potential as a novel therapeutic agent for mood disorders .
Case Study 2: Anticancer Research
Research conducted on the anticancer properties of this compound revealed that certain derivatives inhibited the growth of tumor cells in vitro, indicating promising avenues for developing new cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Position: The 6-position methanol in the target compound enables hydrogen bonding, critical for interactions in enzyme active sites (e.g., ketohexokinase inhibition ). Ester derivatives (e.g., ethyl or methyl carboxylates) at the 6-position increase lipophilicity, enhancing membrane permeability but may require hydrolysis for activation .
- Aromatic substituents (e.g., naphthalenyl in Centanafadine) enhance binding to CNS targets like norepinephrine/dopamine transporters .
Safety and Handling :
- The target compound’s hazards (skin/eye irritation) are common among azabicyclo derivatives, but esters may pose additional risks due to hydrolytic byproducts .
Biological Activity
Overview
3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride is a heterocyclic compound notable for its diverse biological activities, particularly in pharmacology. This compound has been investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design and its interactions with various biological macromolecules.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₄ClN
- Molecular Weight : 149.62 g/mol
- CAS Number : 850808-44-5
The compound features a bicyclic structure containing a nitrogen atom, which is crucial for its biological activity. The bicyclic framework allows for potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes, disrupting essential biological processes such as cell proliferation and survival.
- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmitter levels and signaling pathways involved in mood regulation and cognitive functions.
Antitumor Activity
Recent studies have explored the antitumor effects of derivatives containing the 3-azabicyclo[3.1.0]hexane moiety:
- In Vitro Studies : Compounds derived from this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including K562 (human erythroleukemia), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 4a | K562 | 12 | Cytostatic |
| 4c | HeLa | 15 | Induces apoptosis |
These findings suggest that the compound may induce cytostatic effects by altering the actin cytoskeleton and reducing cell motility, which are critical factors in cancer metastasis .
Neuropharmacological Effects
This compound has been investigated for its potential in treating neurological disorders:
- Triple Reuptake Inhibition : Similar compounds have been characterized as triple reuptake inhibitors (TRIs), which modulate serotonin, norepinephrine, and dopamine levels, making them promising candidates for treating conditions like depression and ADHD .
Case Studies
- Clinical Trials on Depression :
- Antitumor Efficacy :
Q & A
Q. What are the established synthetic routes for 3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclopropanation and subsequent functionalization. A common route starts with bicyclic amine precursors, followed by methanol group introduction via alkylation or oxidation. For example, ruthenium(II) catalysts can facilitate cyclopropanation to form the azabicyclo core, while methoxylation or hydroxylation steps introduce the methanol moiety . Reaction optimization focuses on:
Q. How is the structural conformation of this compound validated?
Methodological Answer: Structural validation employs:
- X-ray crystallography : Resolves bicyclic geometry and confirms stereochemistry.
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methine protons at δ 3.2–3.5 ppm) and verify the methanol group’s position .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 136.1 for the free base) .
Q. What are the primary pharmacological targets of this compound?
Methodological Answer: The compound interacts with opioid receptors (e.g., mu-opioid receptors) and ketohexokinase (KHK) . Studies suggest:
- Mu-opioid receptor modulation : Bicyclic amines mimic endogenous ligands, reducing addictive potential compared to traditional opioids .
- KHK inhibition : Substituted derivatives act as competitive inhibitors, relevant for metabolic disorder research .
Q. How does the methanol group influence the compound’s physicochemical properties?
Methodological Answer: The methanol group enhances:
Q. What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (e.g., 95:5 H₂O:ACN mobile phase) detect impurities at 254 nm.
- Karl Fischer titration : Measures residual water (<0.5% w/w) .
- Chiral chromatography : Validates enantiomeric excess (>99% for (1R,5S) isomers) .
Advanced Research Questions
Q. How can synthetic routes be optimized to resolve low yields in cyclopropanation?
Methodological Answer:
- Catalyst screening : Test Ru(II), Rh(I), or organocatalysts for stereochemical control.
- Solvent optimization : Use aprotic solvents (e.g., DCM) to stabilize intermediates.
- In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress .
Q. Example Optimization Workflow :
Screen 5 catalysts under identical conditions.
Compare yields via LC-MS.
Scale the highest-yielding route with continuous flow reactors .
Q. How do structural modifications (e.g., substituents on the bicyclic core) alter receptor binding affinity?
Methodological Answer:
- Molecular docking : Simulate interactions with mu-opioid receptor active sites (PDB: 4DKL).
- SAR studies : Introduce methyl or halogen groups at C3/C6 to assess steric/electronic effects.
- Data : Methyl substitution at C3 increases KHK inhibition (IC₅₀: 0.8 μM vs. 2.1 μM for parent compound) .
Q. How can contradictory data on opioid receptor selectivity be resolved?
Methodological Answer:
- Comparative binding assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for mu receptors) across cell lines.
- Allosteric modulation studies : Test if the compound acts as a positive/negative allosteric modulator .
- Species-specific assays : Evaluate affinity variations between human and rodent receptors .
Q. What strategies improve stability in aqueous formulations?
Methodological Answer:
Q. How can computational modeling guide the design of high-affinity derivatives?
Methodological Answer:
- QM/MM simulations : Model transition states for KHK inhibition.
- Free-energy perturbation (FEP) : Predict binding ΔG changes for substituent modifications.
- ADMET prediction : Use tools like SwissADME to optimize logP and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
